1-(2-(4-Propoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Propoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with a molecular formula of C26H26N2O6 This compound is characterized by the presence of multiple functional groups, including a propoxybenzoyl group, a carbohydrazonoyl group, a naphthyl group, and a dimethoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Propoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves a multi-step process:
Formation of Propoxybenzoyl Hydrazone: The initial step involves the reaction of 4-propoxybenzoyl chloride with hydrazine hydrate to form 4-propoxybenzoyl hydrazone.
Coupling with 2-Naphthylamine: The 4-propoxybenzoyl hydrazone is then coupled with 2-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate 1-(2-(4-Propoxybenzoyl)carbohydrazonoyl)-2-naphthylamine.
Esterification with 3,4-Dimethoxybenzoic Acid: The final step involves the esterification of the intermediate with 3,4-dimethoxybenzoic acid in the presence of a catalyst such as sulfuric acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Propoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propoxybenzoyl and dimethoxybenzoate groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: The compound could be investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-Propoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate depends on its specific application. For instance, if used as a pharmacological agent, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Propoxybenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-Bromo-2-(2-(4-Propoxybenzoyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
1-(2-(4-Propoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the naphthyl group, in particular, distinguishes it from other similar compounds and may contribute to its unique reactivity and biological activity.
Properties
CAS No. |
767309-93-3 |
---|---|
Molecular Formula |
C30H28N2O6 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[1-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C30H28N2O6/c1-4-17-37-23-13-9-21(10-14-23)29(33)32-31-19-25-24-8-6-5-7-20(24)11-15-26(25)38-30(34)22-12-16-27(35-2)28(18-22)36-3/h5-16,18-19H,4,17H2,1-3H3,(H,32,33)/b31-19+ |
InChI Key |
XWQQMFORVFBSCK-ZCTHSVRISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.